2,2'-Anhydrouridine
Overview
Description
Cyclouridine is a nucleoside analog that belongs to the class of organic compounds known as pyrimidones. These compounds contain a pyrimidine ring, which bears a ketone. Cyclouridine is structurally characterized by a cyclized linkage between the base and sugar moieties, resulting in a rigid and fixed conformation. This unique structure makes cyclouridine an important compound in biochemical and pharmaceutical research .
Mechanism of Action
Target of Action
The primary target of 2,2’-Anhydrouridine is Uridine Phosphorylase , an enzyme involved in uridine metabolism . This enzyme plays a crucial role in the homeostasis of uridine, a nucleoside that is a critical component of RNA .
Mode of Action
2,2’-Anhydrouridine acts as a competitive inhibitor of Uridine Phosphorylase . It binds to the active site of the enzyme, preventing the normal substrate, uridine, from binding. This inhibits the enzyme’s activity and disrupts the normal metabolic processes involving uridine .
Biochemical Pathways
The inhibition of Uridine Phosphorylase by 2,2’-Anhydrouridine affects the uridine metabolism pathway . Under normal conditions, Uridine Phosphorylase catalyzes the phosphorolytic cleavage of uridine. When 2,2’-anhydrouridine inhibits this enzyme, the uridine metabolism is disrupted, leading to an accumulation of uridine and a decrease in the downstream products of this pathway .
Result of Action
The inhibition of Uridine Phosphorylase by 2,2’-Anhydrouridine can have several molecular and cellular effects. For instance, it can disrupt RNA synthesis due to the accumulation of uridine. Additionally, it has been suggested that 2,2’-Anhydrouridine may have antitumor and antiviral effects, as Uridine Phosphorylase is often overexpressed in various types of cancer cells and is involved in viral replication .
Biochemical Analysis
Biochemical Properties
2,2’-Anhydrouridine is known to inhibit uridine phosphorylase , an enzyme that plays a crucial role in the metabolism of uridine. This interaction is competitive in nature, meaning that 2,2’-Anhydrouridine competes with uridine for binding to the enzyme . This inhibition can affect the homeostasis of uridine in the body, potentially influencing various biochemical reactions .
Cellular Effects
The inhibition of uridine phosphorylase by 2,2’-Anhydrouridine can have significant effects on cells. Uridine phosphorylase is involved in the salvage pathway of pyrimidine bases, which are key components of nucleic acids. By inhibiting this enzyme, 2,2’-Anhydrouridine can potentially affect DNA and RNA synthesis, impacting cell function, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,2’-Anhydrouridine involves its binding to uridine phosphorylase. It competes with uridine for the active site of the enzyme, preventing the enzyme from catalyzing the conversion of uridine to uracil . This inhibition can lead to an accumulation of uridine and a decrease in uracil, potentially affecting various biochemical pathways.
Metabolic Pathways
2,2’-Anhydrouridine is involved in the metabolic pathway of uridine, specifically in the reaction catalyzed by uridine phosphorylase
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclouridine can be synthesized through various methods. One efficient synthetic approach involves the use of uridine as a starting material. The synthesis of 6,5′-(S)- and 6,5′-®-cyclouridine has been achieved using readily accessible uridine, which undergoes cyclization under specific reaction conditions . This method allows for the production of large amounts of pure cyclouridine for biological testing.
Industrial Production Methods: While specific industrial production methods for cyclouridine are not extensively documented, the synthesis typically involves the use of chemical reagents and catalysts to facilitate the cyclization process. The scalability of the synthetic routes ensures that cyclouridine can be produced in sufficient quantities for research and potential therapeutic applications .
Scientific Research Applications
Cyclouridine has a wide range of scientific research applications. In chemistry, it is used as a tool for investigating the biological functions and conformations of nucleic acids. In biology, cyclouridine and its derivatives are used to study the interactions between nucleic acids and proteins . Additionally, cyclouridine is used in the synthesis of nucleoside analogs and as a molecular probe for studying enzymatic reactions .
Comparison with Similar Compounds
Cyclouridine is unique among nucleoside analogs due to its rigid and fixed conformation, which is achieved through the cyclized linkage between the base and sugar moieties. Similar compounds include other cyclonucleosides, such as cyclodeoxyadenosine and spore photoproducts, which also have cyclized structures but differ in their specific chemical compositions and biological activities . Cyclouridine’s unique structure and biochemical properties make it a valuable tool for studying nucleic acid interactions and developing potential therapeutic agents .
Properties
IUPAC Name |
(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGITDASWNOAGG-CCXZUQQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315535 | |
Record name | 2,2′-Anhydrouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3736-77-4 | |
Record name | 2,2′-Anhydrouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3736-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclouridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04627 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,2′-Anhydrouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2R-(2α,3β,3aβ,9aβ)]-2,3,3a,9a-tetrahydro-3-hydroxy-(hydroxymethyl)-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-CYCLOURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9APX1AAR4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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